molecular formula C15H19NO3S B4627686 N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide

N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide

Cat. No. B4627686
M. Wt: 293.4 g/mol
InChI Key: IMIKUIMGVGGOSX-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide, also known as TNBSA, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone. TNBSA has been used as a reagent in various chemical reactions, and it has also been investigated for its biological properties.

Scientific Research Applications

Synthesis of N-Heterocycles via Sulfinimines

N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Asymmetric N-Heterocycle Synthesis

The compound has been extensively used in asymmetric N-heterocycle synthesis via sulfinimines . This process has been used over the last two decades to create enantiopure or highly enantioenriched nitrogen heterocycles .

Synthesis of Therapeutic Compounds

The compound plays a significant role in the synthesis of therapeutic compounds . Nitrogen heterocycles, which can be synthesized using N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide, are components of many biologically relevant structures like nucleic acids, vitamins, hormones, agrochemicals, dyes, and several others .

Drug Development

N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide is found in many drugs such as finasteride, nelfinavir, and CPI-1189 . Finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .

Allylic Halogenation in Organic Synthesis

N-(tert-butyl)-4-methoxy-1-naphthalenesulfonamide is utilized in organic synthesis, particularly in the allylic halogenation of α-olefins. This reaction involves the abstraction of allylic hydrogen, leading to the formation of monohalogenated olefins in high yields.

Synthesis of N-tert-butyl Amides

The compound is used in the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-tert-butyl dicarbonate . This process is catalyzed by Cu(OTf)2 .

properties

IUPAC Name

N-tert-butyl-4-methoxynaphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-15(2,3)16-20(17,18)14-10-9-13(19-4)11-7-5-6-8-12(11)14/h5-10,16H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIKUIMGVGGOSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Tert-butyl)[(4-methoxynaphthyl)sulfonyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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